5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one
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Overview
Description
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core substituted with a thiazole ring and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions. The resulting thiazole derivative is then coupled with a pyrimidinone precursor through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product at a large scale .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully hydrogenated compound .
Scientific Research Applications
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidinone Derivatives: Compounds such as uracil and thymine are structurally similar and play crucial roles in nucleic acid biology.
Uniqueness
What sets 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11N3O3S/c1-20-14-16-7-11(21-14)8-3-2-4-9(5-8)12-15-6-10(18)13(19)17-12/h2-7,18H,1H3,(H,15,17,19) |
InChI Key |
CMFVPGSVGJIZGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)C2=CC(=CC=C2)C3=NC=C(C(=O)N3)O |
Origin of Product |
United States |
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